molecular formula C19H24N6O2 B5495206 6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine

6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B5495206
M. Wt: 368.4 g/mol
InChI Key: KLNWVRPSHVQLME-UHFFFAOYSA-N
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Description

The compound “6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to have various biological activities . They are often used in medicinal chemistry due to their diverse chemical and biological applications .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines often involves multicomponent reactions . One common method involves the condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols . Another approach involves the use of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a heterocyclic ring system. This ring system is a privileged scaffold in medicinal chemistry, possessing several biological activities . The specific structure of “6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine” would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions. For example, they can undergo the Dimroth rearrangement, which involves the isomerization of heterocycles via processes of ring opening and ring closure . The specific reactions that “6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine” can undergo would depend on its specific functional groups.

Safety and Hazards

The safety and hazards associated with “6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine” would need to be evaluated through toxicity studies. Some pyrazolo[3,4-d]pyrimidines have been found to have potential therapeutic effects, but their safety profile would need to be thoroughly assessed .

Future Directions

The compound “6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine” could be a subject of future research in medicinal chemistry. Studies could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential therapeutic applications .

properties

IUPAC Name

6-(methoxymethyl)-1-methyl-4-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-24-18-16(10-21-24)19(23-17(22-18)13-26-2)25-9-5-7-15(11-25)27-12-14-6-3-4-8-20-14/h3-4,6,8,10,15H,5,7,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNWVRPSHVQLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)COC)N3CCCC(C3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(methoxymethyl)-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine

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